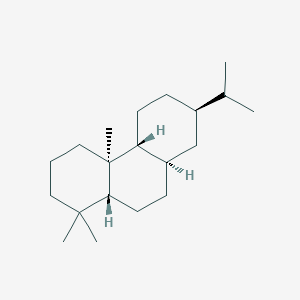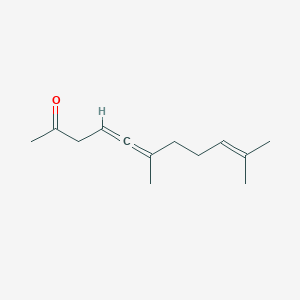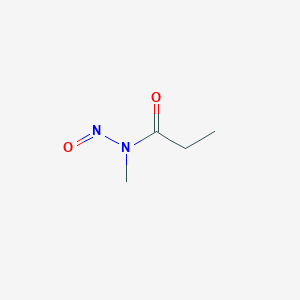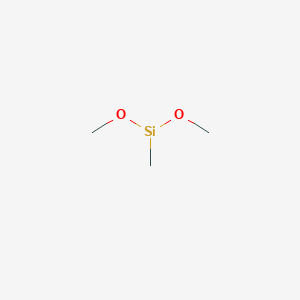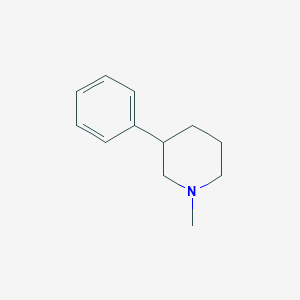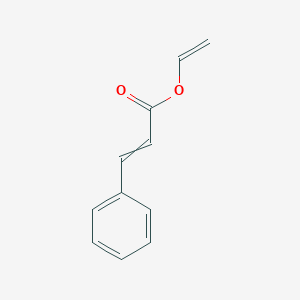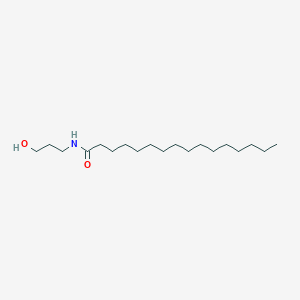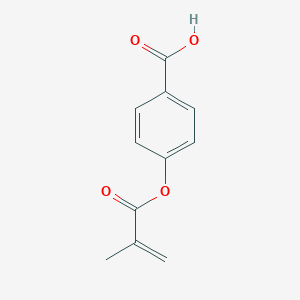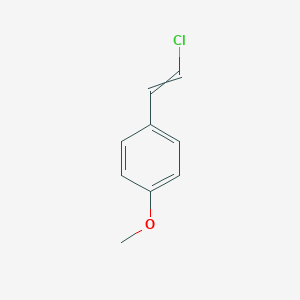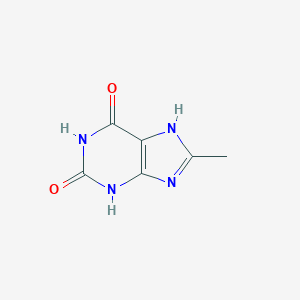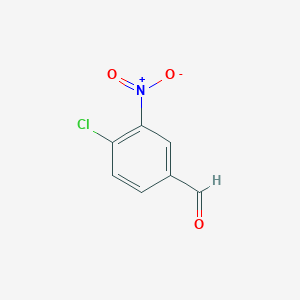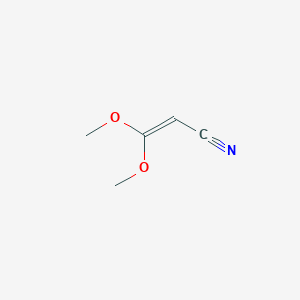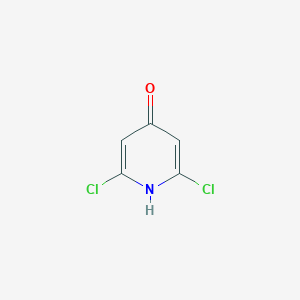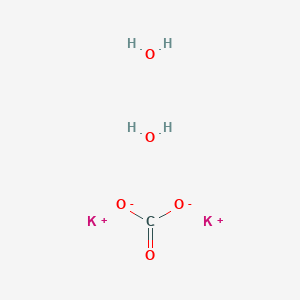
Potassium carbonate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium carbonate dihydrate (K2CO3.2H2O) is a white crystalline powder that is soluble in water and widely used in various industrial applications. It is also known as dipotassium carbonate or pearl ash and is a common ingredient in the production of soaps, glass, and fertilizers.
Mecanismo De Acción
The mechanism of action of potassium carbonate dihydrate is not fully understood. However, it is known to act as a strong base and can react with acidic compounds to form salts. It can also react with metal ions to form insoluble carbonates. In addition, potassium carbonate dihydrate can act as a desiccant and absorb moisture from the air.
Efectos Bioquímicos Y Fisiológicos
Potassium carbonate dihydrate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the eyes and skin. It can also cause respiratory irritation if inhaled. Ingestion of large amounts of potassium carbonate dihydrate can cause gastrointestinal irritation, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using potassium carbonate dihydrate in lab experiments include its high solubility in water, its ability to act as a strong base, and its low cost. However, its limitations include its mild irritant properties and its potential to cause respiratory irritation if inhaled.
Direcciones Futuras
There are several future directions for the study of potassium carbonate dihydrate. One area of research could be its potential use in carbon capture and storage technologies. Another area of research could be its application as a catalyst in organic synthesis. Additionally, more studies could be conducted to determine its biochemical and physiological effects and potential toxicity.
Conclusion
In conclusion, potassium carbonate dihydrate is a white crystalline powder that is widely used in various industrial applications. It can be synthesized through the reaction between potassium hydroxide and carbon dioxide gas and has been extensively studied for its application in various scientific research areas. While its mechanism of action is not fully understood, it is known to act as a strong base and can react with acidic compounds to form salts. Future research could focus on its potential use in carbon capture and storage technologies, its application as a catalyst in organic synthesis, and its potential toxicity.
Métodos De Síntesis
Potassium carbonate dihydrate can be synthesized through the reaction between potassium hydroxide and carbon dioxide gas. The reaction takes place in an aqueous solution and is exothermic. The resulting product is then filtered and dried to obtain the pure potassium carbonate dihydrate. Other methods of synthesis include the reaction between potassium chloride and sodium carbonate or the reaction between potassium chloride and calcium carbonate.
Aplicaciones Científicas De Investigación
Potassium carbonate dihydrate has been extensively studied for its application in various scientific research areas. It has been used as a catalyst in organic synthesis, as a pH regulator in the food industry, and as a reagent in analytical chemistry. It has also been used in the production of ceramics and as a flux in metallurgy. In addition, potassium carbonate dihydrate has been studied for its potential use in carbon capture and storage technologies.
Propiedades
Número CAS |
16799-90-9 |
|---|---|
Nombre del producto |
Potassium carbonate dihydrate |
Fórmula molecular |
CH4K2O5 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
dipotassium;carbonate;dihydrate |
InChI |
InChI=1S/CH2O3.2K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
Clave InChI |
KMUFDTCJTJRWGL-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].O.O.[K+].[K+] |
SMILES canónico |
C(=O)([O-])[O-].O.O.[K+].[K+] |
Sinónimos |
POTASSIUM CARBONATE DIHYDRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



